molecular formula C14H21BrMgO B13449219 magnesium;octoxybenzene;bromide

magnesium;octoxybenzene;bromide

Cat. No.: B13449219
M. Wt: 309.52 g/mol
InChI Key: BFRQCDJDUHRGMB-UHFFFAOYSA-M
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Description

Magnesium;octoxybenzene;bromide is a useful research compound. Its molecular formula is C14H21BrMgO and its molecular weight is 309.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21BrMgO

Molecular Weight

309.52 g/mol

IUPAC Name

magnesium;octoxybenzene;bromide

InChI

InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-9,11H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BFRQCDJDUHRGMB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

Reductive Elimination:this is the Final, Product Forming Step of the Cycle. the Two Organic Groups the 4 Octoxyphenyl Group and the Group from the Organic Halide Bonded to the Metal Center Couple and Are Eliminated, Forming a New C C Bond.wikipedia.orgthis Step Regenerates the Low Valent Metal Catalyst, Which Can then Re Enter the Catalytic Cycle. for the Reaction to Occur, the Two Groups Must Typically Be in a Cis Orientation on the Metal Center.wikipedia.orgreductive Elimination from Ni Ii Centers Can Sometimes Have a High Activation Barrier, but This Can Be Influenced by Factors Such As Ligand Sterics, Photoexcitation, or the Involvement of Higher Oxidation State Intermediates Like Ni Iii .rsc.orgnih.govnih.govacs.org

Radical Pathways in Grignard Reactivity

The reactivity of Grignard reagents, including octyloxyphenylmagnesium bromide, is not limited to simple nucleophilic pathways. A significant body of research points to the involvement of radical species, which can influence both the main reaction course and the formation of byproducts.

Single Electron Transfer (SET) Mechanisms in Side Reactions and Main Transformations

The classical view of the Grignard reaction involves the nucleophilic addition of the carbanionic part of the reagent to an electrophilic center. However, an alternative pathway involving a single electron transfer (SET) from the Grignard reagent to the substrate is now widely recognized. acs.orgoperachem.com This SET event generates a radical ion pair, which can then proceed to form the final product or undergo other reactions.

The preference for a polar versus a radical pathway is influenced by several factors, including the nature of the substrate and the reaction conditions. Substrates with low reduction potentials are more likely to accept an electron, thus favoring the SET mechanism. operachem.com For instance, reactions with certain aromatic ketones or nitro compounds are thought to proceed predominantly through an SET pathway. While often considered a source of side reactions, such as the formation of pinacol (B44631) coupling products from ketones, the SET mechanism can also be the main productive transformation. nih.gov

Table 1: Factors Influencing the Reaction Mechanism of Arylmagnesium Bromides

FactorFavors Polar (Nucleophilic) PathwayFavors Single Electron Transfer (SET) Pathway
Substrate Aliphatic aldehydes and ketonesAromatic ketones, nitro compounds, sterically hindered ketones
Reduction Potential of Substrate HighLow
Solvent Less polar solvents may favor aggregation that influences reactivityPolar aprotic solvents can stabilize radical ions
Temperature Lower temperatures often favor the more ordered transition states of polar reactionsHigher temperatures can promote homolytic bond cleavage

Evidence for Radical Intermediates in Cross-Coupling and Addition Reactions

The transient nature of radical intermediates makes their direct observation challenging. However, a variety of experimental techniques and observations have provided compelling evidence for their existence in Grignard reactions.

One of the most definitive methods for detecting radical intermediates is through the use of radical traps. For instance, 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) is a stable radical that can react with transient radical species, forming a stable adduct that can be isolated and characterized. harvard.edumasterorganicchemistry.com The detection of such adducts provides strong support for the presence of radical intermediates in the reaction mixture.

In addition to radical trapping, the product distribution of a reaction can also hint at the involvement of radicals. For example, in cross-coupling reactions, the formation of homocoupling products (e.g., biphenyls from an aryl Grignard) can be indicative of a radical pathway. In addition reactions to carbonyls, the formation of products resulting from hydrogen abstraction or dimerization of the initial radical intermediates can also be observed. harvard.edu Iron-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides have also been shown to involve radical intermediates. nih.gov

Table 2: Evidentiary Support for Radical Intermediates in Grignard Reactions

Reaction TypeEvidenceDescription
Addition Reactions Radical TrappingUse of agents like TMPO to capture and identify radical species. harvard.edumasterorganicchemistry.com
Product AnalysisFormation of pinacol coupling products from ketone reduction.
Cross-Coupling Reactions Homocoupling ProductsFormation of R-R from a starting reagent RMgX.
Stereochemical OutcomesRacemization at a chiral center adjacent to the reacting carbon can suggest a planar radical intermediate. stackexchange.com
General Spectroscopic MethodsElectron Paramagnetic Resonance (EPR) spectroscopy can sometimes be used to directly observe radical species.

Computational Chemistry and Theoretical Studies

Computational methods have become indispensable tools for elucidating the complex mechanisms of Grignard reactions. They allow for the detailed investigation of reaction pathways, transition states, and the influence of the surrounding environment.

Molecular Dynamics Simulations for Solvent Effects and Solution Structure

MD simulations can model the explicit interactions between the Grignard reagent and the solvent molecules (typically ethers like THF or diethyl ether). These studies have shown that the number of solvent molecules coordinated to the magnesium center can significantly impact the reagent's reactivity. acs.orgresearchgate.net For octyloxyphenylmagnesium bromide, MD simulations could reveal how the bulky octyloxy group influences the solvation shell and the accessibility of the magnesium center, thereby affecting its reactivity.

Table 4: Key Insights from Molecular Dynamics Simulations of Grignard Reagents

Aspect StudiedFindingImplication for Reactivity
Schlenk Equilibrium The equilibrium between RMgX, R₂Mg, and MgX₂ is dynamic and solvent-dependent. acs.orgresearchgate.netThe reactive species may not be the nominal RMgX.
Solvent Coordination The number of solvent molecules around the Mg center fluctuates. acs.orgChanges in coordination can facilitate ligand exchange and reaction.
Dimer Formation Dimeric structures are often present and can have different reactivity than monomers.The reaction mechanism may involve dimeric species.
Substrate Interaction The initial coordination of the substrate to the Mg center is a key step.The energetics of this coordination can influence the subsequent reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Arylmagnesium Bromide Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of arylmagnesium bromides, a QSAR study could be developed to predict their reactivity in a specific transformation, such as a cross-coupling reaction.

To build a QSAR model, a set of structurally related arylmagnesium bromides would be synthesized, and their reactivity (e.g., reaction yield or rate) would be measured under standardized conditions. A variety of molecular descriptors, which quantify different aspects of the molecules' structure (e.g., steric, electronic, and topological properties), would then be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be used to find a correlation between the descriptors and the observed reactivity.

For a series of substituted phenyloctyloxymagnesium bromides, descriptors could include Hammett parameters (σ) to describe the electronic effect of the substituent, Taft steric parameters (Es), and calculated properties like the partial charge on the carbon atom bonded to magnesium.

Table 5: Hypothetical QSAR Data for a Series of Substituted Arylmagnesium Bromides in a Cross-Coupling Reaction

Substituent (X) on Aryl RingHammett Parameter (σp)Taft Steric Parameter (Es)Observed Yield (%)
-H0.000.0075
-CH₃-0.17-1.2482
-OCH₃-0.27-0.5588
-Cl+0.23-0.9765
-NO₂+0.78-2.5245

Note: This table is for illustrative purposes to explain the QSAR concept and does not represent actual experimental data.

Reactivity Profiles and Mechanistic Investigations of Magnesium;octoxybenzene;bromide

Nucleophilic Addition Reactions to Carbonyl Compounds

The addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation, enabling the synthesis of primary, secondary, and tertiary alcohols from formaldehydes, other aldehydes, and ketones, respectively. libretexts.org The reaction of 4-octoxyphenylmagnesium bromide with a carbonyl compound typically proceeds via a well-established mechanism.

The mechanism of Grignard addition to a carbonyl group is generally understood to initiate with the coordination of the magnesium atom, a Lewis acid, to the carbonyl oxygen. libretexts.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. libretexts.org The nucleophilic 4-octoxyphenyl group then attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetracoordinate magnesium alkoxide intermediate. pressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub

Computational and mechanistic studies have provided deeper insights into the nature of the reacting species and the transition states involved. Grignard reagents in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric (RMgX) and dimeric (R₂Mg and MgX₂) species. wikipedia.org Density functional theory (DFT) calculations have suggested that dimeric Grignard reagents can be more reactive than monomeric species in nucleophilic additions. researchgate.net

Two primary pathways for the addition step have been debated: a polar, four-centered transition state and a single-electron transfer (SET) pathway. researchgate.net

Polar Mechanism: This pathway involves a concerted, four-centered transition state where the C-C and O-Mg bonds form simultaneously. researchgate.net

Single-Electron Transfer (SET) Mechanism: In this stepwise process, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This pair then collapses to form the C-C bond. The SET pathway is more likely with sterically hindered ketones or when the Grignard reagent has a low oxidation potential. researchgate.net

For allylic Grignard reagents, an alternative six-membered ring transition state is often invoked to explain allylic transposition. nih.govacs.org While not directly applicable to the aryl group of 4-octoxyphenylmagnesium bromide, this highlights the diversity of available mechanistic pathways.

When 4-octoxyphenylmagnesium bromide reacts with α,β-unsaturated carbonyl compounds, the issue of regioselectivity arises, with the potential for 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regiochemical outcome is influenced by several factors, including the steric hindrance of the substrate and the Grignard reagent, the nature of the solvent, and the presence of catalytic additives (e.g., copper salts). While alkyl Grignard reagents often show a preference for 1,4-addition, aryl Grignards can yield mixtures or favor 1,2-addition. organic-chemistry.org The use of copper catalysts typically promotes 1,4-addition.

Stereoselectivity becomes a key consideration when the Grignard reagent adds to a prochiral carbonyl compound or a substrate containing stereocenters. The addition of Grignard reagents to chiral N-phosphinoylimines, for instance, can proceed with a high degree of stereoselectivity, providing a route to chiral amines. rsc.org Similarly, the development of chiral N,N,O-tridentate ligands can mediate the asymmetric addition of Grignard reagents to ketones, enabling the construction of chiral tertiary alcohols with high enantioselectivity. nih.gov The stereochemical outcome is dictated by the differential stability of the diastereomeric transition states formed between the chiral ligand-magnesium-ketone complex and the incoming nucleophile. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Octoxyphenylmagnesium bromide is an excellent nucleophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds. Nickel and palladium are the most common catalysts for these transformations. wikipedia.orgchem-station.com

The Kumada-Tamao-Corriu cross-coupling reaction is a seminal process in organic synthesis, coupling a Grignard reagent with an organic halide (typically aryl, vinyl, or alkyl). chem-station.comwikipedia.org When catalyzed by palladium, the reaction of 4-octoxyphenylmagnesium bromide with an organic halide (R-X) offers a reliable method for synthesizing biaryls or alkyl-substituted arenes. Palladium catalysis often provides better chemoselectivity and functional group tolerance compared to nickel. chem-station.com The widely accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org

Nickel catalysts are a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgchem-station.com The Kumada coupling was, in fact, first reported using nickel catalysts. wikipedia.orgacs.org Nickel's unique reactivity profile, including its ability to access Ni(I) and Ni(III) oxidation states, enables the activation of more challenging substrates. nih.govnih.gov

For C-C bond formation, nickel catalysts effectively couple 4-octoxyphenylmagnesium bromide with a wide range of electrophiles. This includes not only aryl and vinyl halides but also less reactive substrates like aryl chlorides and even compounds with strong C-O bonds, such as anisoles (methoxyarenes). acs.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), is often crucial for achieving high efficiency in these transformations. acs.org In some cases, additives like 1,3-butadiene (B125203) can dramatically improve reaction outcomes, particularly in couplings with alkyl halides, by forming key octadienediylnickelate intermediates. rsc.orgpsu.edursc.org

Nickel catalysis also facilitates C-heteroatom bond formation. Mechanistic studies suggest that organometallic Ni(III) complexes can be key intermediates in these processes, undergoing reductive elimination to form C-N or C-O bonds. nih.gov

The catalytic cycles for both palladium- and nickel-catalyzed cross-coupling reactions are fundamentally composed of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Applications in Advanced Organic and Polymer Synthesis

Synthesis of Diverse Organic Molecules with Complex Architectures

The nucleophilic character of the aryl carbon bound to magnesium makes this reagent highly effective in forming new bonds with a variety of electrophilic partners. wikipedia.org This reactivity is harnessed to build complex molecular frameworks from simpler precursors.

A primary application of alkoxy-substituted aryl Grignard reagents like (octyloxyphenyl)magnesium bromide is in the synthesis of biaryl compounds. This is most commonly achieved through Kumada-Corriu coupling, a cross-coupling reaction that utilizes a transition metal catalyst, typically based on nickel or palladium. wikipedia.orgorganic-chemistry.org In this reaction, the Grignard reagent couples with an aryl halide, leading to the formation of a new carbon-carbon bond between the two aromatic rings. wikipedia.org

The general scheme for a Kumada coupling involving an (octyloxyphenyl)magnesium bromide is as follows:

Step 1: Oxidative Addition: The palladium(0) or nickel(0) catalyst inserts into the aryl halide (Ar'-X) bond, forming a Pd(II) or Ni(II) intermediate.

Step 2: Transmetalation: The Grignard reagent, (octyloxyphenyl)magnesium bromide, transfers its octyloxyphenyl group to the metal center, displacing the halide.

Step 3: Reductive Elimination: The two aryl groups on the metal center couple and are eliminated, forming the biaryl product and regenerating the active catalyst. youtube.com

This methodology is highly effective for producing unsymmetrical biaryls, which are important structural motifs in many functional materials and pharmaceuticals. organic-chemistry.org The octyloxy group, being an electron-donating group, can influence the reactivity of the Grignard reagent and the properties of the resulting biaryl product. Research has shown that electron-rich aryl bromides can be effectively magnesiated and used in nickel-catalyzed cross-coupling reactions. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst Product Type Key Feature
(Octyloxyphenyl)magnesium bromideAryl Halide (e.g., Bromobenzene)Ni or Pd ComplexBiaryl CompoundC-C bond formation
(Octyloxyphenyl)magnesium bromidePropargylic EtherCopper CatalystPropargyl DerivativeHigh selectivity

This table illustrates the utility of (octyloxyphenyl)magnesium bromide in forming different classes of organic molecules through cross-coupling reactions. researchgate.net

Grignard reagents are classic tools for creating stereocenters, particularly through their addition to prochiral carbonyl compounds like aldehydes and ketones. youtube.com The reaction of (octyloxyphenyl)magnesium bromide with an aldehyde, for instance, produces a secondary alcohol with a newly formed chiral center. youtube.com

The stereochemical outcome of such reactions can often be controlled by using chiral auxiliaries or catalysts. While specific studies on the stereoselective additions of (octyloxyphenyl)magnesium bromide are not extensively documented, the principles of asymmetric Grignard additions are well-established. For example, nickel-catalyzed asymmetric Kumada cross-coupling reactions have been developed to construct asymmetric carbon centers with high enantioselectivity. nih.gov These methods often involve the use of chiral ligands, such as PyBox ligands, that coordinate to the metal catalyst and create a chiral environment, influencing the facial selectivity of the addition to the substrate. nih.gov It is plausible that such systems could be adapted for the stereoselective synthesis of chiral diarylmethanols or other chiral molecules using (octyloxyphenyl)magnesium bromide.

Utilization as an Initiator in Controlled Polymerization Processes

The strong nucleophilicity and basicity of Grignard reagents also allow them to act as initiators for certain types of polymerization, offering pathways to polymers with specific characteristics.

Grignard reagents are effective initiators for the anionic polymerization of polar vinyl monomers, most notably methacrylates like methyl methacrylate (B99206) (MMA). nih.gov The initiation step involves the nucleophilic attack of the Grignard reagent's carbanion on the double bond of the monomer. cmu.edu For (octyloxyphenyl)magnesium bromide, this would result in the formation of a polymer chain with an octyloxyphenyl group at one end.

The polymerization of MMA initiated by Grignard reagents like tert-butylmagnesium bromide (t-BuMgBr) in non-polar solvents such as toluene (B28343) is known to proceed in a living and highly isospecific manner. nih.gov This means that termination and chain transfer reactions are minimal, allowing for the synthesis of polymers with a narrow molecular weight distribution and a high degree of stereochemical control, leading to a specific tacticity in the polymer backbone. nih.gov The living nature of the polymerization also enables the synthesis of block copolymers by sequential monomer addition. cmu.edu

While Grignard reagents are not direct initiators for controlled radical polymerization (CRP) techniques like ATRP, they play a crucial indirect role. mdpi.comresearchgate.net ATRP relies on a reversible deactivation mechanism, typically involving a transition metal complex (e.g., copper bromide) and an alkyl halide initiator. researchgate.netcmu.edu

(Octyloxyphenyl)magnesium bromide could be instrumental in synthesizing components for ATRP systems. For instance, it can be used to create specialized ligands for the metal catalyst or to synthesize complex initiators. The principles of CRP aim to establish a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species, which enables control over the polymerization process. researchgate.net Techniques like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide pathways to well-defined polymers with predetermined molecular weights and low polydispersity. mdpi.comcmu.edu

The use of (octyloxyphenyl)magnesium bromide as an initiator in living anionic polymerization provides a powerful method for creating polymers with precisely controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). nih.gov In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of consumed monomer to the moles of the initiator. cmu.edu

Polymerization Method Initiator System Monomer Example Controlled Features Resulting Architecture
Anionic Polymerization(octyloxyphenyl)magnesium bromideMethyl Methacrylate (MMA)Molecular Weight, TacticityLinear Homopolymer, Block Copolymer
ATRP (Indirect Role)Alkyl Halide / CuBr / LigandStyrene, AcrylatesMolecular Weight, PDILinear, Star, Graft Polymers

This interactive data table summarizes the role of (octyloxyphenyl)magnesium bromide and related systems in producing polymers with tailored properties. nih.govcmu.eduresearchgate.net

By controlling the stoichiometry and reaction conditions, chemists can synthesize polymers with targeted chain lengths. Furthermore, the living nature of these systems allows for the creation of complex polymer architectures, such as block copolymers, by sequentially adding different monomers to the living polymer chains. capes.gov.br This capability is essential for designing advanced materials with specific phase behaviors and mechanical properties.

Formation of Organometallic Precursors for Other Main Group and Transition Metal Chemistry

Octoxyphenylmagnesium bromide, an organomagnesium halide, serves as a versatile precursor for the generation of other organometallic compounds through transmetalation. This process involves the transfer of the octoxyphenyl group from magnesium to another metal center, thereby creating a new organometallic reagent with distinct reactivity and properties. This capability is fundamental to its application in advanced organic synthesis, where the tailored reactivity of specific organometallic reagents is required. The general synthesis of a Grignard reagent like octoxyphenylmagnesium bromide involves the reaction of an alkyl or aryl halide with magnesium metal in an etheral solvent. libretexts.org

Transmetalation to Zinc, Copper, and Other Metals for Specialized Reactivity

The octoxyphenyl group can be transferred from magnesium to other metals, such as zinc and copper, to generate organometallic reagents with specialized applications. This transmetalation is a key strategy for modulating the reactivity of the organic nucleophile.

Transmetalation to Zinc:

The reaction of octoxyphenylmagnesium bromide with zinc salts, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), leads to the formation of the corresponding organozinc reagent, octoxyphenylzinc bromide. This transmetalation is often rapid and quantitative. The resulting organozinc compounds exhibit greater functional group tolerance compared to their Grignard precursors.

In some cases, the addition of a zinc salt to a reaction involving a Grignard reagent can facilitate a desired transformation by forming a more reactive intermediate. For instance, in certain nickel-catalyzed cross-coupling reactions, the in situ formation of a zincate species, such as lithium octoxyphenylzinc bromide ([OctPhZnBr]Li), from the Grignard reagent and a zinc halide can significantly accelerate the transmetalation step to the nickel catalyst, leading to higher yields and enantioselectivities. chemrxiv.org The presence of magnesium bromide, a byproduct of the Grignard formation, can also be crucial for the success of subsequent reactions involving organozinc species. taylorandfrancis.com

Table 1: Comparison of Reactivity between Octoxyphenylmagnesium Bromide and its Zinc Transmetalation Product

FeatureOctoxyphenylmagnesium Bromide (Grignard Reagent)Octoxyphenylzinc Bromide (Organozinc Reagent)
General Reactivity Highly reactive, strong base and nucleophile.Moderately reactive, softer nucleophile.
Functional Group Tolerance Limited; reacts with acidic protons (alcohols, amines, water) and many carbonyl compounds.Broader; tolerates a wider range of functional groups like esters and ketones.
Common Applications Addition to carbonyls, synthesis of other organometallics.Negishi coupling, Barbier-type reactions.

Transmetalation to Copper:

Octoxyphenylmagnesium bromide can also be transmetalated with copper salts, such as copper(I) halides (e.g., CuI, CuBr), to form organocopper reagents. The reaction of two equivalents of the Grignard reagent with one equivalent of a copper(I) salt generates a Gilman cuprate, lithium di(octoxyphenyl)cuprate (Li[Cu(OctPh)₂]).

These organocuprates are significantly less basic and are considered much softer nucleophiles than the parent Grignard reagents. This altered reactivity allows for highly selective transformations that are not achievable with octoxyphenylmagnesium bromide alone. A prime application of these cuprates is in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds.

Table 2: Specialized Reactivity of Organocopper Reagents Derived from Octoxyphenylmagnesium Bromide

Reaction TypeReagentDescription
Conjugate Addition Lithium di(octoxyphenyl)cuprateThe octoxyphenyl group adds to the β-position of an α,β-unsaturated ketone, ester, or nitrile.
Carbocupration Lithium di(octoxyphenyl)cuprateAddition of the organocopper reagent across an alkyne to form a vinylcuprate.
Substitution Reactions Lithium di(octoxyphenyl)cuprateDisplacement of halides from alkyl, acyl, and vinyl halides.

Ligand Synthesis for Catalysis

The octoxyphenyl group, introduced via octoxyphenylmagnesium bromide, can be incorporated into the structure of ligands used in transition metal catalysis. The electronic and steric properties of the octoxy-substituted phenyl ring can be used to fine-tune the behavior of the resulting metal complex, influencing its catalytic activity, selectivity, and stability.

A common strategy involves the reaction of octoxyphenylmagnesium bromide with a halo-substituted precursor of the desired ligand. For example, to synthesize a phosphine (B1218219) ligand bearing an octoxyphenyl group, the Grignard reagent can be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). This nucleophilic substitution reaction yields (octoxyphenyl)diphenylphosphine.

Reaction Scheme for Phosphine Ligand Synthesis:

OctPhMgBr + ClPPh₂ → OctPh-PPh₂ + MgBrCl

This resulting phosphine can then be used as a ligand in a variety of catalytic systems, including those for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and hydroformylation. The long octoxy chain can impart specific solubility properties to the catalyst and its steric bulk can create a specific coordination environment around the metal center, which is often crucial for achieving high selectivity in catalytic transformations. researchgate.net The synthesis of various bidentate N,P chelating ligands has been shown to be beneficial in applications such as allylic substitution and olefin oligomerization. researchgate.net

Table 3: Examples of Ligand Types Synthesized Using Aryl Grignard Reagents

Ligand ClassSynthetic PrecursorPotential Catalytic Application
Phosphines Chlorophosphines (e.g., R₂PCl)Cross-coupling, Hydrogenation
N-Heterocyclic Carbenes (NHCs) Imidazolium saltsMetathesis, Cross-coupling
Chiral Ligands Chiral electrophilesAsymmetric Catalysis

Factors Influencing Reactivity and Selectivity of Magnesium;octoxybenzene;bromide

Solvation Effects: Polarity, Lewis Basicity, and Chelation

The solvent is not merely an inert medium for a Grignard reaction but an active participant that profoundly influences the reagent's structure and reactivity. acs.org The stability and reactivity of magnesium;octoxybenzene;bromide are intricately linked to the solvent's properties, such as polarity, Lewis basicity, and its ability to engage in chelation.

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of Grignard reagents. libretexts.org The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, forming a soluble complex. quora.comwikipedia.org This solvation is crucial, as it stabilizes the organometallic species and enhances its reactivity. libretexts.org

The choice between common ethereal solvents can significantly alter the reagent's behavior. THF is generally considered a stronger Lewis base than diethyl ether. acs.org This stronger coordination in THF can lead to a higher concentration of monomeric Grignard species, which are often more reactive than the dimeric or oligomeric aggregates that tend to form in diethyl ether. acs.orgquora.com The increased polarity and solvating power of THF can also better stabilize charged intermediates during the reaction, potentially increasing reaction rates. quora.com A modern, greener alternative, 2-Methyltetrahydrofuran (2-MeTHF), has been shown to be an equal or superior solvent for aryl Grignard reactions compared to THF and Et₂O. rsc.org

Table 1: Comparison of Common Ethereal Solvents for Grignard Reactions

SolventBoiling Point (°C)Lewis BasicityTypical Effect on Grignard Reagent
Diethyl Ether (Et₂O)34.6ModeratePromotes aggregation (dimers/oligomers)
Tetrahydrofuran (THF)66HighFavors monomeric, more reactive species acs.orgstackexchange.com
2-Methyltetrahydrofuran (2-MeTHF)80HighGood alternative, can suppress side reactions rsc.org

A critical feature of the octoxybenzene substituent is the potential for intramolecular chelation. The oxygen atom of the octoxy group can coordinate to the magnesium center, forming a stable cyclic intermediate. nih.govacs.orgfigshare.com This chelation can have a profound impact on the reagent's conformation and reactivity. Studies on similar alkoxy-substituted aryl Grignard reagents have shown that the formation of a strong magnesium chelate can dictate reaction selectivity and, in some cases, lead to anomalous reaction pathways, such as the displacement of the alkoxy group itself. nih.govacs.orgfigshare.comnih.gov This chelation-controlled reactivity is particularly facile for certain substrates, directing the course of the reaction in a way not predicted by simple steric or electronic effects alone. nih.gov

Influence of Additives and Ligands: Lithium Chloride and Other Salts

The reactivity of Grignard reagents can be significantly enhanced by the addition of certain salts, with lithium chloride (LiCl) being the most prominent and effective additive. organic-chemistry.orgthieme-connect.de The combination of a Grignard reagent with LiCl, often termed a "Turbo Grignard," exhibits superior performance, especially in the preparation of functionalized aryl Grignard reagents. organic-chemistry.orgnih.gov

The primary role of LiCl is to break down the polymeric or dimeric aggregates of the Grignard reagent that exist in solution. organic-chemistry.org This disaggregation leads to the formation of smaller, more soluble, and more reactive monomeric organomagnesium species. organic-chemistry.orgnih.gov By shifting the Schlenk equilibrium, LiCl can increase the concentration of the more nucleophilic dialkylmagnesium species (R₂Mg), further boosting reactivity. nih.govacs.org

The benefits of using LiCl are particularly noteworthy for aryl Grignard reagents:

Accelerated Formation: The preparation of aryl Grignard reagents, which can be sluggish, is significantly accelerated in the presence of LiCl. organic-chemistry.orgthieme-connect.de

Milder Conditions: Reactions can often be carried out at lower temperatures, which is crucial for substrates bearing sensitive functional groups. organic-chemistry.orgthieme-connect.de

Increased Yields: The enhanced reactivity often translates to higher yields in subsequent reactions with electrophiles. organic-chemistry.org

Computational and experimental studies have shown that LiCl coordinates with the magnesium species, forming mixed Li-Mg-Cl aggregates that are more reactive than the parent Grignard reagent. nih.govacs.org This synergistic effect has made LiCl-mediated Grignard reactions a powerful tool in modern organic synthesis. organic-chemistry.org

Steric and Electronic Parameters of the Octoxybenzene Substituent

The octoxy group on the aromatic ring of this compound exerts both steric and electronic influences that modulate its reactivity and selectivity. numberanalytics.com

Electronic Effects: The alkoxy group is a powerful electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which increases the electron density at the ortho and para positions of the benzene (B151609) ring. learncbse.in This electron-donating nature increases the nucleophilicity of the carbanionic carbon attached to magnesium, making the Grignard reagent more reactive towards electrophiles compared to unsubstituted phenylmagnesium bromide. numberanalytics.com However, this effect is position-dependent. A para-octoxy substituent would strongly enhance nucleophilicity, while a meta-substituent would have a less pronounced effect.

Steric Effects: The steric bulk of the octoxy group, particularly if it is at the ortho position relative to the magnesium-bearing carbon, can hinder the approach of the Grignard reagent to the electrophile. numberanalytics.com This steric hindrance can slow down the reaction rate and influence the regioselectivity or stereoselectivity of the addition. numberanalytics.comorganic-chemistry.org For sterically demanding substrates, side reactions such as reduction or enolization may become more competitive. organic-chemistry.org

A unique aspect of an ortho-alkoxy substituent is its potential to act as a directing group through chelation, as mentioned previously. nih.govacs.org This can override typical steric hindrance effects. Furthermore, under certain conditions, the alkoxy group can itself become a leaving group, a reaction pathway not typically observed with other substituents. nih.govacs.orgresearchgate.net Computational studies have revealed that the formation of a strong magnesium chelate between the alkoxy oxygen and a nearby carbonyl group of the electrophile can facilitate an inner-sphere attack that leads to the displacement of the alkoxy group. nih.govacs.org

Temperature, Pressure, and Concentration as Kinetic and Thermodynamic Control Elements

The outcome of a reaction involving this compound can be directed by carefully controlling physical parameters like temperature, pressure, and concentration. These factors determine whether a reaction is under kinetic or thermodynamic control. wikipedia.org

Temperature: Temperature is a critical parameter in Grignard reactions. numberanalytics.com

Kinetic Control: At low temperatures, reactions are generally irreversible. The major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy). wikipedia.orglibretexts.org For this compound, this often means that low temperatures (-78 °C to 0 °C) are used to enhance selectivity and minimize side reactions. numberanalytics.comcmu.edu

Thermodynamic Control: At higher temperatures, reaction pathways can become reversible. pressbooks.pub Given enough time, the system will reach equilibrium, and the major product will be the most thermodynamically stable one, not necessarily the one that forms fastest. wikipedia.orgpressbooks.pub Higher temperatures can also increase the rate of undesirable side reactions, such as Wurtz coupling, leading to lower yields of the desired product. rsc.org

Table 2: Temperature Effects on Grignard Reaction Control

ConditionFavored ControlPredominant ProductGeneral Outcome
Low Temperature (e.g., < 0 °C)KineticProduct of the fastest reactionHigher selectivity, fewer byproducts libretexts.org
High Temperature (e.g., reflux)ThermodynamicMost stable productPotential for equilibrium, more side reactions pressbooks.pub

Pressure: While most Grignard reactions are conducted at atmospheric pressure, changes in pressure can influence reactions involving gaseous reagents or products. In a sealed system, the buildup of pressure from volatile byproducts or the solvent can indicate the progress or exothermicity of a reaction. acs.org

Concentration: The concentration of both the Grignard reagent and the substrate can impact reaction rates and product distribution. High concentrations of the aryl bromide during the formation of the Grignard reagent can favor the formation of biphenyl (B1667301) (Wurtz coupling) side products. rsc.org Therefore, the slow addition of the halide to the magnesium suspension is a standard procedure to keep its instantaneous concentration low. rsc.org Similarly, the relative concentrations of the Grignard reagent and the electrophile can determine the outcome. For example, when reacting with esters, using two or more equivalents of the Grignard reagent is necessary to produce a tertiary alcohol, as the initially formed ketone is also highly reactive. masterorganicchemistry.com

Future Perspectives and Research Challenges for Functionalized Aryl Grignard Reagents

Development of More Sustainable and Environmentally Benign Grignard Reactions

The traditional synthesis of Grignard reagents, including functionalized aryl variants, has long been associated with the use of volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cosmosmagazine.comsciencedaily.comeurekalert.org These solvents are essential for stabilizing the Grignard reagent but pose significant environmental and safety concerns, driving the development of greener alternatives.

Recent research has focused on minimizing or replacing these conventional solvents. One promising approach is the use of mechanochemistry, specifically ball-milling, to prepare Grignard reagents. cosmosmagazine.comsciencedaily.comeurekalert.org This technique involves the mechanical grinding of magnesium metal and an organohalide, which can dramatically reduce the amount of organic solvent required—by as much as 90% compared to traditional methods. sciencedaily.com The resulting paste-like Grignard reagent has shown high yields and can be produced from components that are poorly soluble in conventional solvents, opening avenues for new chemical transformations. cosmosmagazine.comeurekalert.org Furthermore, this method is less sensitive to air and moisture, simplifying the experimental setup and reducing costs. cosmosmagazine.com

Another strategy involves the use of more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse, has emerged as a superior alternative to THF and diethyl ether. rsc.org Systematic evaluations have shown that 2-MeTHF often provides equal or better reaction efficiency, particularly in suppressing unwanted side reactions like Wurtz coupling. rsc.org

Additionally, efforts are being made to conduct Grignard-type reactions in aqueous conditions. While challenging due to the high reactivity of Grignard reagents with water, zinc-mediated Barbier-type reactions in the presence of water and minimal organic solvent offer a greener alternative for certain carbon-carbon bond formations. beyondbenign.org

Table 1: Comparison of Traditional vs. Greener Grignard Synthesis Methods

FeatureTraditional MethodBall-Milling Method2-MeTHF Solvent
Solvent Requirement High (e.g., Diethyl Ether, THF)Drastically Reduced (up to 90% less) sciencedaily.comBio-derived solvent rsc.org
Reaction Conditions Strictly anhydrous and inert atmosphere sciencedaily.comeurekalert.orgLess sensitive to air and moisture cosmosmagazine.comAnhydrous conditions still required rsc.org
Substrate Scope Limited by solubility in the solvent eurekalert.orgExpanded to include poorly soluble substrates eurekalert.orgSimilar to traditional solvents rsc.org
Environmental Impact High due to volatile, hazardous solvents sciencedaily.comSignificantly lower waste generation sciencedaily.comImproved "greenness" profile rsc.org
Yield Generally highHigh (e.g., up to 94%) eurekalert.orgComparable or superior to traditional solvents rsc.org

Exploration of Novel Catalytic Systems for Enhanced Functional Group Tolerance and Stereoselectivity

A significant limitation of Grignard reagents is their low tolerance for certain functional groups, such as esters, ketones, and nitriles, in the substrate. organic-chemistry.org This often necessitates the use of protecting groups, adding steps and complexity to a synthesis. masterorganicchemistry.com The development of novel catalytic systems that can control the reactivity of Grignard reagents and allow for chemoselective reactions is a major area of ongoing research.

Catalysts based on non-precious metals like iron and cobalt are proving to be cost-effective and efficient for cross-coupling reactions involving functionalized aryl Grignard reagents. organic-chemistry.orgresearchgate.netmdpi.com For instance, an iron-catalyzed system has been developed for the cross-coupling of Grignard reagents with substrates containing sensitive sulfonate ester groups, a transformation that is challenging with traditional methods. mdpi.com Similarly, a cobalt-catalyzed system using CoCl2/TMEDA has shown excellent performance in the alkylation of aromatic Grignard reagents, tolerating functional groups like esters, amides, and ketones. organic-chemistry.org

Titanium-based catalysts have also emerged as a powerful tool, enabling functional group tolerant and regioselective cross-couplings of aryl Grignard reagents with halopyridines through a radical anion (SRN1) pathway. acs.orgnih.gov This method allows for the synthesis of valuable arylpyridines and bipyridines that are difficult to access otherwise.

Beyond cross-coupling, new methods are being developed to use aryl Grignard reagents to form carbon-heteroatom bonds. For example, by reacting aryl Grignards with specific N-H oxaziridines, chemists can synthesize anilines (C-N bond) or phenols (C-O bond) from the same starting reagent, a process that is simple, low-temperature, and does not require special catalysts. acs.org

Table 2: Overview of Novel Catalytic Systems for Aryl Grignard Reagents

Catalyst SystemType of ReactionKey Advantages
Iron Salts (e.g., Fe(acac)3) Cross-coupling with enol triflates, acid chlorides researchgate.netInexpensive, environmentally benign, high chemoselectivity researchgate.netmdpi.com
Cobalt Salts (e.g., CoCl2/TMEDA) Cross-coupling with alkyl bromides organic-chemistry.orgTolerates esters, amides, ketones; cost-effective organic-chemistry.org
Titanium Catalysts Cross-coupling with halopyridines acs.orgnih.govHigh functional group tolerance, regioselective acs.org
Copper Catalysts Cross-coupling with propargylic ethers researchgate.netHighly selective synthesis of propargyl derivatives researchgate.net
N-H Oxaziridines (Reagent) Amination and Hydroxylation acs.orgCatalyst-free, forms C-N or C-O bonds selectively acs.org

Advanced Understanding of Grignard Reagent Aggregation and Reactivity in Non-Conventional Solvents

The reactivity of a Grignard reagent is intricately linked to its structure in solution, which is governed by the complex Schlenk equilibrium. rsc.orgacs.org In ethereal solvents, Grignard reagents can exist as monomers, dimers, or higher oligomers, and the distribution of these species influences their nucleophilicity and reaction outcomes. acs.org A deeper understanding of these aggregation states is crucial for controlling their reactivity.

The exploration of non-conventional solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), presents a significant research challenge and opportunity. researchgate.netiastate.edunih.gov These solvents have unique properties, including low volatility, high thermal stability, and tunable polarity, which could offer new ways to control Grignard reactions. researchgate.net

Ionic liquids, which are salts with melting points below 100 °C, are composed of ions and their behavior is dominated by ionic interactions. nih.gov Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors, and their properties are strongly influenced by hydrogen bonding. nih.gov Research into the behavior of Grignard reagents in these media is still in its early stages. The high polarity and coordinating ability of these solvents could significantly alter the Schlenk equilibrium and the aggregation state of the Grignard reagent, potentially leading to novel reactivity or selectivity. For instance, the strategic combination of Grignard reagents with functionalized ionic liquids is being explored for applications in advanced electrolytes for magnesium batteries, demonstrating that the interaction between the Grignard reagent and the IL can lead to the formation of new, stabilized magnesium complexes. rsc.org

The challenge lies in systematically studying the speciation and reactivity of functionalized aryl Grignard reagents in these complex solvent systems to harness their potential for synthetic applications.

Expanding Synthetic Utility in Areas of Advanced Materials and Supramolecular Chemistry

The ability of functionalized aryl Grignard reagents to act as versatile building blocks is being increasingly harnessed for the synthesis of advanced materials with tailored electronic and optical properties.

In the field of conductive polymers , Grignard-based polymerization methods are crucial. For example, the polymerization of brominated thiophene (B33073) derivatives using a Grignard reagent and a nickel catalyst allows for the synthesis of processible and conductive polythiophenes. dtic.milnajah.edu This Grignard metathesis (GRIM) polymerization offers a high degree of control over the polymer structure, which is essential for tuning the material's properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). dtic.milnajah.edudtic.mil

Aryl Grignard reagents are also instrumental in the synthesis of functional dyes and pigments . For instance, the addition of the Grignard reagent derived from 4-bromo-N,N-dimethylaniline to diethyl carbonate or methyl benzoate (B1203000) leads to the formation of the well-known triarylmethane dyes, Crystal Violet and Malachite Green, respectively. researchgate.net These reactions highlight the power of Grignard reagents in constructing complex, chromophoric systems from simple precursors.

Furthermore, these reagents are used to create larger, conjugated systems like substituted pentacenes , which are of interest as organic semiconductors. wikipedia.org The functionalization of the pentacene (B32325) core, often achieved by reacting pentacenequinone with aryl Grignard reagents, allows for control over the solid-state packing and electronic properties of the material. wikipedia.org

In supramolecular chemistry , the principles of molecular self-assembly can be applied to the building blocks synthesized using Grignard reagents. The introduction of specific functional groups, such as the octoxy chain in magnesium;octoxybenzene;bromide, can impart properties like liquid crystallinity or direct the formation of ordered assemblies in the solid state. While direct research on octoxyphenylmagnesium bromide in supramolecular chemistry is not extensively documented, the use of long alkyl or alkoxy chains on aromatic cores is a well-established strategy for inducing self-assembly into complex architectures, which is a foundational concept in supramolecular materials science.

Q & A

Q. How can the empirical formula of magnesium bromide be determined experimentally using gravimetric analysis?

Q. What is the correct Lewis structure for magnesium bromide, and how does its ionic bonding influence reactivity?

  • Methodological Answer : Magnesium (Group 2) loses two electrons to form Mg²⁺, while bromine (Group 17) gains one electron per atom to form Br⁻. The Lewis structure shows Mg²⁺ surrounded by two Br⁻ ions in an ionic lattice. This structure explains its high solubility in polar solvents and role as a catalyst in Grignard reactions. Computational models (e.g., DFT) can validate charge distribution .

Q. What are the standard laboratory protocols for synthesizing Grignard reagents like octoxybenzene-magnesium bromide?

  • Methodological Answer : React 1-bromooctoxybenzene with magnesium turnings in dry diethyl ether under inert atmosphere. Initiate the reaction with a small amount of iodine or pre-formed Mg. Monitor the exothermic reaction and maintain reflux until Mg is consumed. Use FT-IR to confirm C-Mg bond formation (absorption ~500 cm⁻¹). Ensure rigorous exclusion of water to prevent hydrolysis .

Advanced Research Questions

Q. How does preparation temperature affect the solvating power of anhydrous magnesium bromide in ether-based reactions?

  • Methodological Answer : Desolvate MgBr₂ at 100–400°C under reduced pressure and expose to ether vapor at 25°C. Measure solvation rates gravimetrically. Studies show no significant variation in solvation capacity within 100–400°C, indicating temperature-independent activation for Grignard formations. However, higher temperatures may introduce trace moisture, affecting reproducibility .

Q. What spectroscopic techniques are optimal for characterizing octoxybenzene-magnesium bromide complexes?

  • Methodological Answer :
  • NMR : ¹H NMR in THF-d₈ shows downfield shifts for aromatic protons adjacent to the Mg-Br group.
  • X-ray Diffraction : Resolves ionic lattice parameters (e.g., Mg-Br bond length ~2.50 Å).
  • Mass Spectrometry : ESI-MS detects [MgBr₃]⁻ and [C₈H₉O-Mg]⁺ fragments.
    Cross-validate with computational chemistry tools (e.g., Gaussian) for electronic structure analysis .

Q. How can conflicting data on magnesium bromide's catalytic efficiency in triglyceride analysis be resolved?

  • Methodological Answer : Replicate studies under controlled conditions (solvent purity, MgBr₂ hydration state). Use HPLC-MS to quantify triglyceride positional isomers. Statistical analysis (e.g., ANOVA) identifies variables causing discrepancies. Recent findings suggest anhydrous MgBr₂ in acetonitrile improves selectivity by 15% compared to hydrated forms .

Methodological and Safety Considerations

Q. What error sources should be mitigated when calculating magnesium bromide's molarity in solution?

  • Methodological Answer :
  • Hygroscopicity : Store MgBr₂ in desiccators to prevent water absorption.
  • Volumetric Accuracy : Use Class A glassware and validate with potassium hydrogen phthalate (KHP) titration.
  • Temperature Effects : Standardize solutions at 25°C.
    Error propagation analysis shows ±0.5% uncertainty in molarity affects reaction yields by ≤2% .

Q. What safety protocols are critical when handling magnesium bromide and octoxybenzene derivatives?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing HBr gas.
  • Spill Management : Neutralize acid spills with NaHCO₃; collect solid waste in sealed containers.
  • First Aid : For skin contact, rinse with 0.1 M NaOH followed by water. Documented LD₅₀ (oral, rat) for MgBr₂ is 2,100 mg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.